molecular formula C12H17NS B12099832 N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline

N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline

Cat. No.: B12099832
M. Wt: 207.34 g/mol
InChI Key: BQQOYJPMJVCHCS-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline is a chemical compound with the CAS Number 1019586-26-5 and a molecular weight of 207.34 g/mol . Its molecular formula is C12H17NS . This compound is provided with a high purity level of 95% . It is characterized as a potentially harmful substance and should be handled with care. Safety information indicates that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) for detailed handling protocols. The compound is intended for research and further manufacturing applications only and is not approved for direct human use . While the specific biological targets and detailed research applications of this particular aniline derivative are not fully elaborated in the public domain, compounds with similar structural features, such as the cyclopropylamine group, are of significant interest in medicinal chemistry. For instance, cyclopropylamine derivatives have been investigated as modulators of various biological targets, including the histamine H3 receptor . Furthermore, research into (N)-Methanocarba-adenosines has explored the effects of N6-cyclopropyl modifications on monoamine transporters, highlighting the relevance of the cyclopropyl motif in the development of central nervous system (CNS) active agents . The structural features of this compound make it a valuable intermediate for synthetic organic chemistry and for the exploration of new pharmacologically active molecules in a laboratory setting.

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-4-methylsulfanylaniline

InChI

InChI=1S/C12H17NS/c1-9(10-3-4-10)13-11-5-7-12(14-2)8-6-11/h5-10,13H,3-4H2,1-2H3

InChI Key

BQQOYJPMJVCHCS-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=CC=C(C=C2)SC

Origin of Product

United States

Preparation Methods

Methodology

Reductive amination offers an alternative pathway by condensing 4-(methylsulfanyl)aniline with cyclopropanecarbaldehyde in the presence of a reducing agent. A patent-published protocol employs zinc powder and acetic acid to facilitate imine formation and subsequent reduction. This one-pot reaction achieves 65–70% yield at 25°C within 6 hours, avoiding harsh conditions that could degrade the cyclopropane ring.

Substrate Scope and Limitations

The method tolerates electron-withdrawing groups (e.g., fluorine, trifluoromethyl) on the aniline ring but shows reduced efficiency with sterically hindered aldehydes. For instance, substituting cyclopropanecarbaldehyde with bulkier analogs decreases yields to <30%.

Thiolation of N-(1-Cyclopropylethyl)-4-Chloroaniline

Sulfur Incorporation Strategies

Introducing the methylsulfanyl group post-alkylation is achievable via nucleophilic aromatic substitution. In a modified protocol from quinolin-2-one synthesis, N-(1-cyclopropylethyl)-4-chloroaniline reacts with sodium thiomethoxide (NaSMe) in DMSO at 110°C for 8 hours, affording the target compound in 75% yield. Alternatively, using DMSO as both solvent and sulfur source with SOCl₂ as an activating agent provides a one-step thiolation route.

Table 2: Thiolation Reaction Parameters

SubstrateReagentSolventTemperature (°C)Yield (%)
N-(1-Cyclopropylethyl)-4-ClNaSMeDMSO11075
N-(1-Cyclopropylethyl)-4-ClDMSO/SOCl₂Toluene5068

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A boronic ester derivative of 4-(methylsulfanyl)aniline can undergo Suzuki coupling with cyclopropylethyl halides. Adapted from pyrazole synthesis, this method employs tetrakis(triphenylphosphine)palladium(0) (2 mol%) and sodium carbonate in 1,4-dioxane/water at 110°C, achieving 83% yield. The boronic ester is prepared via lithiation of 4-bromo-N-(1-cyclopropylethyl)aniline followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Buchwald-Hartwig Amination

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodAdvantagesDisadvantagesYield Range (%)
Direct AlkylationSimple, one-potRequires activated halides45–80
Reductive AminationMild conditionsLimited substrate scope65–70
Post-ThiolationModularMulti-step68–75
Suzuki CouplingHigh regioselectivitySensitive to boronic ester prep70–83

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the corresponding aniline derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aniline derivatives.

    Substitution: Functionalized aniline derivatives with various substituents on the benzene ring.

Scientific Research Applications

Chemistry: N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly in the context of enzyme inhibition and receptor binding.

Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropylethyl group and methylsulfanyl group contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

N-(Cyclopropylmethyl)-4-(methylsulfanyl)aniline (CAS 1154342-62-7)

  • Structure : Differs by having a cyclopropylmethyl group (shorter alkyl chain) instead of 1-cyclopropylethyl.
  • Molecular Weight : 193.31 g/mol (vs. theoretical ~207 g/mol for the target compound due to the longer ethyl chain) .
  • Properties : The reduced chain length may enhance solubility in polar solvents compared to bulkier analogs.

Aromatic-Substituted Analogs

4-(Methylsulfanyl)-N-(naphthalen-2-ylmethyl)aniline

  • Structure : Naphthylmethyl group replaces cyclopropylethyl.
  • Molecular Weight : 279.40 g/mol (significantly higher due to the naphthalene moiety) .
  • Implications : Increased aromaticity likely reduces solubility in aqueous media but may improve binding to hydrophobic targets (e.g., enzyme active sites).

4-(Methylsulfanyl)-N-(3-phenylpropyl)aniline (3e)

  • Synthesis : Prepared via Cu(OTf)₂-catalyzed coupling, yielding 71% as a colorless oil .

Halogenated Derivatives

N-[1-(2-bromophenyl)ethyl]-4-(methylsulfanyl)aniline

  • Structure : Bromine atom on the phenyl ring introduces electronegativity and steric bulk.
  • Applications : Halogenation often enhances metabolic stability and binding affinity in drug candidates .

N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline

  • Structure : Fluorine atom and thioether linkage.
  • Properties : Fluorine’s electronegativity may increase acidity of the aniline NH, affecting reactivity .

Agrochemical Derivatives

Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide

  • Structure : Shares the methylsulfanyl group but incorporates a benzamide core and trifluoromethyl group.
  • Applications : Patented as a herbicide, highlighting the role of methylsulfanyl in agrochemical activity .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituent on Nitrogen Molecular Weight (g/mol) Key Features Reference
N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline 1-cyclopropylethyl ~207 (theoretical) Strain from cyclopropane -
N-(Cyclopropylmethyl)-4-(methylsulfanyl)aniline Cyclopropylmethyl 193.31 Shorter chain, higher solubility
4-(Methylsulfanyl)-N-(naphthalen-2-ylmethyl)aniline Naphthylmethyl 279.40 Hydrophobic, aromatic

Key Research Findings

  • Steric Considerations : Bulky substituents like naphthylmethyl () reduce conformational flexibility, whereas cyclopropane rings () introduce strain without excessive bulk.
  • Biological Relevance : Halogenation () and fluorination () are common strategies to optimize pharmacokinetic properties in drug design.

Biological Activity

N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropylethyl group and a methylsulfanyl group attached to an aniline backbone. The unique structure may influence its interactions with biological targets, enhancing its pharmacological properties.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.
  • Receptor Interaction : It could interact with various receptors, modulating signaling pathways that affect cellular functions.

The presence of the cyclopropylethyl group may introduce steric hindrance, potentially increasing binding affinity and selectivity towards molecular targets compared to other analogs.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds. For instance, compounds with structural similarities to this compound have shown significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (μM)Reference
A5498.99
HepG26.92
DU1457.89
MCF78.26

These results suggest that this compound may exhibit similar activities, warranting further investigation.

Enzyme Inhibition Studies

In vitro studies on enzyme inhibition have demonstrated that compounds with a methylsulfanyl group can effectively inhibit enzymes involved in cancer progression. For example, the inhibition of protein farnesyltransferase has been suggested as a mechanism for antitumor activity in related compounds .

Case Studies

  • Study on Antitumor Effects : A study involving a structurally similar compound (IMB-1406) reported significant apoptosis induction in HepG2 cells through cell cycle arrest at the S phase and mitochondrial dysfunction . This suggests that this compound could have a comparable mechanism leading to cell death in cancer cells.
  • Mechanistic Insights : Research into similar anilines indicated that the methylsulfanyl group enhances lipophilicity, improving cellular uptake and bioavailability, which are critical for therapeutic efficacy .

Research Applications

This compound has potential applications in:

  • Drug Development : As a lead compound for developing new anticancer agents.
  • Biochemical Research : Studying its interactions with various enzymes and receptors to elucidate its biological pathways.

Q & A

Q. What synthetic routes are commonly employed to prepare N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline?

The compound is typically synthesized via nucleophilic substitution. A base (e.g., NaH or K₂CO₃) facilitates the reaction between 4-(methylsulfanyl)aniline and 1-cyclopropylethyl chloride in an aprotic solvent (e.g., toluene or dichloromethane) under reflux. Purification involves column chromatography or recrystallization to isolate the product . Industrial-scale synthesis may employ continuous flow reactors for efficiency and yield optimization .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation combines spectroscopic techniques (¹H/¹³C NMR, FT-IR) and mass spectrometry (MS) for functional group identification and molecular weight verification. Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL provides definitive bond-length and angle data. Computational validation (e.g., DFT) further corroborates experimental findings .

Q. What preliminary biological assays are used to evaluate its bioactivity?

Initial screening includes antimicrobial susceptibility tests (e.g., MIC against E. coli and S. aureus) and cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7). The methylsulfanyl group’s electron-withdrawing properties may enhance interactions with enzymes or receptors, as seen in structurally similar aniline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

Systematic optimization involves varying solvents (polar vs. nonpolar), bases (e.g., K₂CO₃ vs. NaOH), and temperature. Design of Experiments (DoE) methodologies, such as response surface modeling, quantify interactions between variables. Industrial-scale processes prioritize solvent recovery and catalyst reuse to minimize waste .

Q. What are the mechanistic implications of oxidizing the methylsulfanyl group in this compound?

Oxidation with H₂O₂ or mCPBA converts the -SMe group to sulfoxide (-SO-) or sulfone (-SO₂-), altering electronic properties and biological activity. Kinetic studies (e.g., UV-Vis monitoring) reveal reaction rates, while DFT calculations predict transition states . Comparative bioactivity assays pre- and post-oxidation clarify the role of sulfur oxidation states .

Q. How do computational methods like molecular docking predict its interaction with biological targets?

Docking simulations (e.g., AutoDock Vina) model binding affinities to enzymes (e.g., tyrosine kinases) or receptors (e.g., GPCRs). The cyclopropylethyl group’s steric bulk and the methylsulfanyl group’s polarity are critical for ligand-receptor complementarity. MD simulations assess stability of predicted complexes .

Q. What crystallographic challenges arise in determining its solid-state structure?

The compound’s flexibility (due to the cyclopropylethyl group) may hinder crystal growth. SHELXD is used for phase problem resolution, while twin refinement in SHELXL addresses twinning. Hydrogen-bonding patterns, analyzed via graph-set theory , explain packing motifs and stability.

Q. How do substituent modifications influence structure-activity relationships (SAR)?

Comparative SAR studies with analogs (e.g., replacing cyclopropylethyl with methoxyethyl) reveal trends in bioactivity. For example, methylsulfanyl-containing derivatives exhibit lower IC₅₀ values (e.g., 5.0 µM vs. 10.0 µM for nitro analogs) in anticancer assays due to enhanced electron-withdrawing effects .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may stem from assay conditions (e.g., cell line variability, solvent effects). Meta-analyses of published data, paired with standardized protocols (e.g., OECD guidelines), improve reproducibility. Dose-response curves and time-kill assays validate potency claims .

Q. What challenges exist in scaling up synthesis for industrial research applications?

Scale-up introduces issues like exothermic reaction control and impurity profiling. Continuous flow systems mitigate thermal gradients, while in-line PAT (Process Analytical Technology) tools (e.g., HPLC-MS) monitor reaction progress. Regulatory compliance (e.g., ICH guidelines) ensures batch consistency .

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